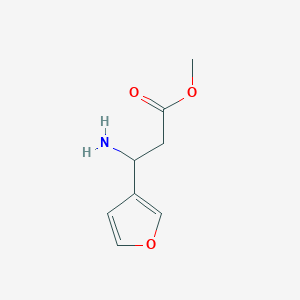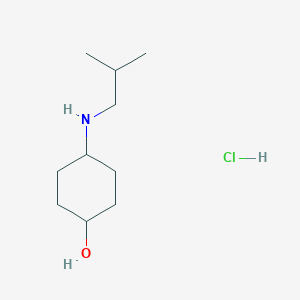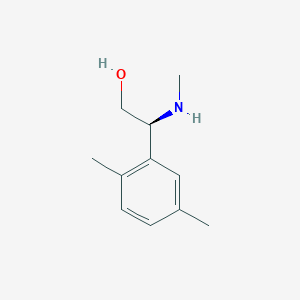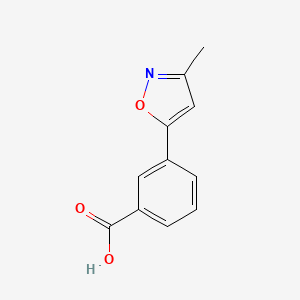![molecular formula C11H18O4 B13040696 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-1,4-dioxaspiro[45]decane-8-carboxylic acid is an organic compound characterized by a spirocyclic structure, which includes a dioxane ring fused to a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents. One common method includes the use of ethylene glycol and cyclohexanone under acidic conditions to form the spirocyclic intermediate, which is then further reacted with ethyl chloroformate to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the carboxylic acid group, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the design of novel organic compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and functional materials.
Mechanism of Action
The mechanism by which 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in metabolic processes.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester: Similar in structure but with an ester group instead of a carboxylic acid group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid methyl ester: Another ester variant with a methyl group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Lacks the ethyl group, providing a simpler structure.
Uniqueness: 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is unique due to its ethyl substitution, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such structural features are advantageous.
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
8-ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-2-10(9(12)13)3-5-11(6-4-10)14-7-8-15-11/h2-8H2,1H3,(H,12,13) |
InChI Key |
MEUTXOHJZRIHFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2(CC1)OCCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)





![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)

